![molecular formula C20H10O2 B14713794 Cyclopenta[ij]tetraphene-1,2-dione CAS No. 13913-77-4](/img/structure/B14713794.png)
Cyclopenta[ij]tetraphene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[ij]tetraphene-1,2-dione is a chemical compound with the molecular formula C20H10O2 It is a polycyclic aromatic ketone, characterized by its unique structure that includes a cyclopentane ring fused to a tetraphene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[ij]tetraphene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), leading to the formation of the desired cyclopentadiene derivatives . These intermediates can then be further processed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta[ij]tetraphene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[ij]tetraphene-1,2-dione has several applications in scientific research:
Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic characteristics.
Biological Studies: Research into its potential biological activity and interactions with biomolecules is ongoing.
Wirkmechanismus
The mechanism by which Cyclopenta[ij]tetraphene-1,2-dione exerts its effects depends on its specific application. In organic electronics, its action is related to its ability to transport charge and interact with other electronic materials. In biological systems, it may interact with enzymes or other proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A simpler analog with a single cyclopentane ring.
Tetraphene: The parent compound without the cyclopentane ring.
Quinones: Oxidized derivatives with similar structural features.
Uniqueness
Cyclopenta[ij]tetraphene-1,2-dione is unique due to its fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics.
Eigenschaften
CAS-Nummer |
13913-77-4 |
|---|---|
Molekularformel |
C20H10O2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
benzo[j]aceanthrylene-1,2-dione |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10H |
InChI-Schlüssel |
WGCPWJBVPVSJQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(=O)C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


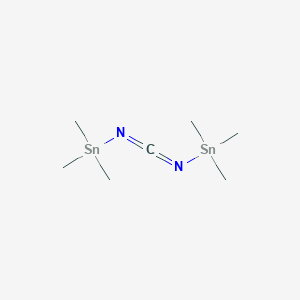
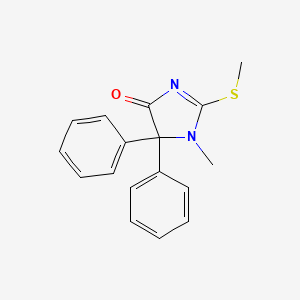
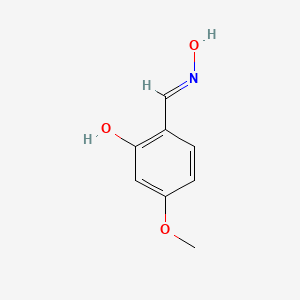
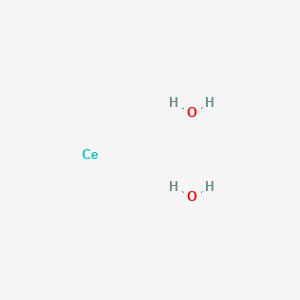
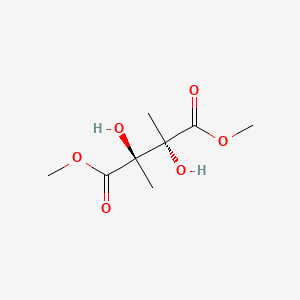
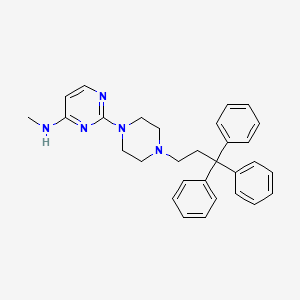
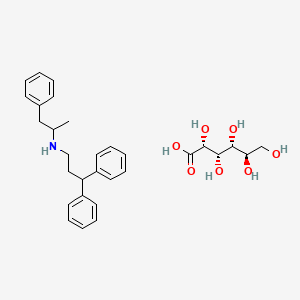
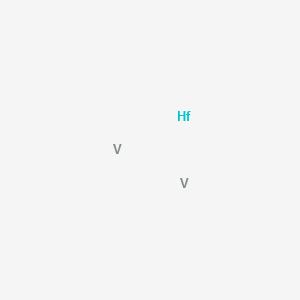

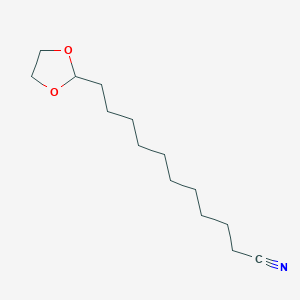
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
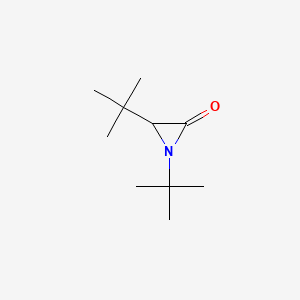

![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
